![molecular formula C18H17NO2S2 B2382297 N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide CAS No. 2415631-58-0](/img/structure/B2382297.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO2S2 and its molecular weight is 343.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Neurite Outgrowth
A study discusses the synthesis of a compound similar to N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide, highlighting its role in enhancing nerve growth factor's ability to stimulate neurite outgrowths in cells (Williams et al., 2010).
PET Imaging Agents
Research on carbon-11 labeled naphthalene-sulfonamides, closely related to the compound , explores their potential as positron emission tomography (PET) imaging agents for human CCR8 (Wang et al., 2008).
Molecular Structure and Analysis
A study focuses on the synthesis and characterization of a sulfonamide compound similar to the one . The research includes structural analysis using various spectroscopic methods and theoretical approaches (Sarojini et al., 2012).
Fluorescence Sensing and Intracellular Imaging
Another research investigates a naphthalene-based sulfonamide compound for its fluorescence sensing abilities, particularly for detecting Al3+ ions in aqueous systems and in cultured cells (Mondal et al., 2015).
Synthesis and Structural Properties
A paper reports on the synthesis and characterization of new sulfonamide derivatives, including structural analysis through X-ray crystallography. The research provides insights into hydrogen bonding patterns in these molecules (Danish et al., 2021).
Propiedades
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,17-7-3-5-14-4-1-2-6-16(14)17)19-13-18(9-10-18)15-8-11-22-12-15/h1-8,11-12,19H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBCHPQXGYRLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
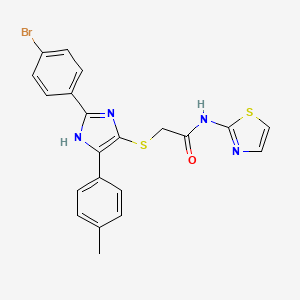
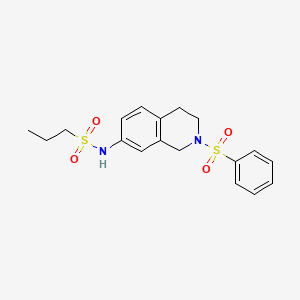
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
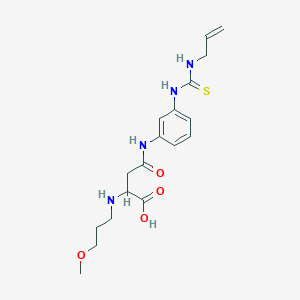
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
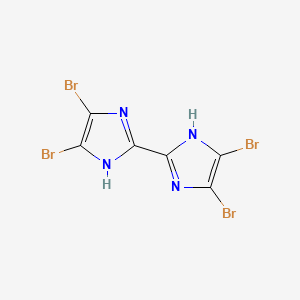
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
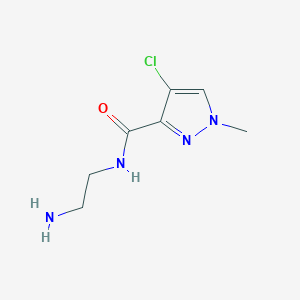
![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)
